molecular formula C10H9NO2 B11916604 (3-(Isoxazol-3-yl)phenyl)methanol

(3-(Isoxazol-3-yl)phenyl)methanol

Cat. No.: B11916604
M. Wt: 175.18 g/mol
InChI Key: QCBURMDDFPRGQD-UHFFFAOYSA-N
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Description

(3-(Isoxazol-3-yl)phenyl)methanol: is a chemical compound that features a phenyl group attached to an isoxazole ring, with a hydroxymethyl group at the 3-position of the phenyl ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride.

Industrial Production Methods: Industrial production methods for (3-(Isoxazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: (3-(Isoxazol-3-yl)phenyl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (3-(Isoxazol-3-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (3-(Isoxazol-3-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
  • (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
  • (3-(4-Chlorophenyl)isoxazol-5-yl)methanol

Comparison: (3-(Isoxazol-3-yl)phenyl)methanol is unique due to the position of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to different reactivity and biological activity compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[3-(1,2-oxazol-3-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2

InChI Key

QCBURMDDFPRGQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC=C2)CO

Origin of Product

United States

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